Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring, an amide linkage, and a chloro-substituted aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Amide Linkage: The amide bond is formed by reacting the piperidine derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Attachment of the Chloro-Substituted Aromatic Ring: The chloro-substituted aromatic ring is introduced via a nucleophilic aromatic substitution reaction, where the amine group of the piperidine derivative attacks the chloro-substituted aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects and pharmacokinetic properties.
Chemical Biology: It serves as a probe molecule to study biological pathways and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory pathways.
Receptor Interaction: Interacting with cell surface receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can be compared with similar compounds such as:
- Ethyl 4-(cyclohexylamino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-(cyclopentylamino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
Properties
IUPAC Name |
ethyl 4-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4/c1-3-25-17(24)21-9-7-12(8-10-21)19-15(22)16(23)20-14-6-4-5-13(18)11(14)2/h4-6,12H,3,7-10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCMXZFJSIYNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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